molecular formula C9H6BrNOS B11788284 4-Bromo-2-(thiazol-4-yl)phenol

4-Bromo-2-(thiazol-4-yl)phenol

Cat. No.: B11788284
M. Wt: 256.12 g/mol
InChI Key: SHNQKUOIEKZCHT-UHFFFAOYSA-N
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Description

4-Bromo-2-(thiazol-4-yl)phenol is a heterocyclic organic compound that features a thiazole ring substituted with a bromine atom and a phenol group. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(thiazol-4-yl)phenol typically involves the formation of the thiazole ring followed by bromination and phenol substitution. One common method involves the reaction of 4-bromothiazole-2-carboxaldehyde with appropriate phenolic compounds under specific conditions. For example, the reaction can be carried out in the presence of tetrakis(triphenylphosphine)palladium(0) and caesium carbonate in 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(thiazol-4-yl)phenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.

    Electrophilic and Nucleophilic Additions: The thiazole ring can participate in electrophilic and nucleophilic addition reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products Formed

    Substitution Products: Various substituted thiazole derivatives depending on the nucleophile used.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Hydroquinones and reduced thiazole derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(thiazol-4-yl)phenol is unique due to the presence of both a bromine atom and a phenol group on the thiazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H6BrNOS

Molecular Weight

256.12 g/mol

IUPAC Name

4-bromo-2-(1,3-thiazol-4-yl)phenol

InChI

InChI=1S/C9H6BrNOS/c10-6-1-2-9(12)7(3-6)8-4-13-5-11-8/h1-5,12H

InChI Key

SHNQKUOIEKZCHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C2=CSC=N2)O

Origin of Product

United States

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